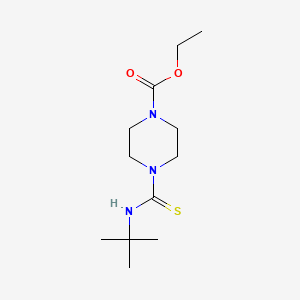

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate

Descripción

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate (CAS: MFCD02662123) is a piperazine-derived compound featuring a tert-butylcarbamothioyl group at the 4-position and an ethyl carboxylate moiety at the 1-position. This molecule is structurally characterized by a six-membered piperazine ring, which is substituted with a thiourea-like carbamothioyl group (N–C(=S)–N) and an ester functionality. The compound is used in medicinal chemistry as a building block for protease inhibitors and kinase-targeting agents, leveraging its dual functional groups for derivatization .

Propiedades

IUPAC Name |

ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2S/c1-5-17-11(16)15-8-6-14(7-9-15)10(18)13-12(2,3)4/h5-9H2,1-4H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBANROVUGMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=S)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl isocyanate and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H20N2O2S

- Molecular Weight : 256.38 g/mol

- Structural Features : The compound contains a piperazine ring, a carboxylate group, and a tert-butyl carbamothioyl moiety, which are crucial for its biological activity.

Biological Activities

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including resistant strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : The compound has been evaluated for its anticancer activity, particularly against breast cancer cell lines. It may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

- Neuroprotective Effects : Preliminary research suggests that this compound could have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

Research conducted on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The study suggested that the mechanism of action involves apoptosis induction via mitochondrial pathways . This finding positions ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate as a promising candidate for further development into anticancer therapies.

Case Study 3: Neuroprotective Properties

An exploratory study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results showed that it could significantly reduce neuronal cell death, suggesting potential applications in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound allows for favorable interactions with biological macromolecules, enhancing its bioactivity. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways .

Comparación Con Compuestos Similares

Structural Analogues

Piperazine derivatives with modifications at the 1- and 4-positions are common in drug discovery. Key analogues include:

Key Observations :

- The carbamothioyl group in the target compound provides distinct hydrogen-bonding capabilities compared to ketones (e.g., 3-oxobutanoyl) or sulfones .

- The tert-butyl group in the target compound imparts greater lipophilicity than analogues with smaller substituents (e.g., methyl or ethyl) .

Physical and Spectroscopic Properties

NMR Data :

- Target Compound : Expected ¹H-NMR signals at δ ~1.2–1.4 ppm (tert-butyl), δ ~4.1–4.3 ppm (ethyl ester), and δ ~7.0–8.0 ppm (piperazine protons). ¹³C-NMR would show a thiocarbonyl signal at δ ~180–185 ppm .

- Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate : ¹³C-NMR signals for sulfone at δ ~125–130 ppm, distinct from the carbamothioyl group .

- Thermal Stability: The tert-butyl group in the target compound enhances thermal stability compared to methyl-substituted analogues (e.g., m.p. 109–111°C for morpholinoquinazoline derivatives vs. lower m.p. for smaller substituents) .

Crystallographic Behavior

- Target Compound : Likely forms hydrogen-bonded networks via the carbamothioyl sulfur and piperazine N–H groups, similar to tert-butyl diazoacetyl derivatives (e.g., P2₁/c space group with Z = 4) .

- Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate : Sulfone groups favor polar crystal packing, contrasting with the hydrophobic tert-butyl-driven packing in the target compound .

Actividad Biológica

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate possesses a piperazine ring structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 252.36 g/mol. The compound features a tert-butyl group, which contributes to its lipophilicity, potentially enhancing membrane permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperazine derivatives, including those similar to ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate. For instance, compounds with structural similarities have shown promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to last-resort antibiotics like vancomycin and linezolid .

Table 1: Antimicrobial Activity of Related Compounds

The exact mechanism by which ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or function as an efflux pump inhibitor, enhancing the efficacy of existing antibiotics against resistant strains .

Anticancer Potential

In addition to its antimicrobial properties, some studies suggest that piperazine derivatives may exhibit anticancer activity. Research has shown that certain piperazine-based compounds can induce apoptosis in cancer cells through various pathways, including the modulation of nitric oxide (NO) levels and the activation of caspase pathways .

Table 2: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate | TBD | TBD | TBD |

| Pyridylpiperazines | E. coli (as model substrate) | >250 |

Case Studies

Several case studies have investigated the biological activities of piperazine derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that a related compound showed significant bactericidal activity against both susceptible and drug-resistant strains of Gram-positive bacteria. The results indicated that modifications to the piperazine structure could enhance antibacterial potency .

- Cancer Cell Apoptosis Induction : Another study focused on the ability of piperazine derivatives to induce apoptosis in various cancer cell lines through NO-mediated pathways. The findings suggested that these compounds could serve as potential therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.